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Compound of Interest

Compound Name: 3-Chloro-5-methoxybenzaldehyde

Cat. No.: B070759

Application Note: 3-Chloro-5-methoxybenzaldehyde

A Versatile Aryl Aldehyde Building Block for Complex Molecule Synthesis

Introduction: Chemical Profile and Synthetic
Potential

3-Chloro-5-methoxybenzaldehyde (CAS No: 164650-68-4) is a polysubstituted aromatic
aldehyde that serves as a highly valuable and versatile building block in modern organic
synthesis.[1] Its utility is rooted in the orthogonal reactivity of its three key functional groups: a
reactive aldehyde, an electron-donating methoxy group, and an electron-withdrawing chloro
group. This specific substitution pattern on the aromatic ring allows for precise and
regioselective transformations, making it an ideal starting material for the synthesis of complex
molecular architectures, particularly in the fields of medicinal chemistry and materials science.

[2]

The aldehyde functional group is a primary site for nucleophilic addition and condensation
reactions, enabling chain extension and the introduction of diverse functionalities. The chlorine
atom provides a reactive handle for transition-metal-catalyzed cross-coupling reactions,
allowing for the construction of biaryl systems or the introduction of other carbon or heteroatom
substituents. The methoxy group, a strong ortho-, para-director, influences the electronic
properties of the ring and can be a precursor to a phenolic hydroxyl group, offering another
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point for modification. This confluence of reactivity makes 3-chloro-5-methoxybenzaldehyde
a strategic component in multistep synthetic pathways.

Property Value Source
IUPAC Name 3-chloro-5- [1]
methoxybenzaldehyde

CAS Number 164650-68-4 [1]
Molecular Formula CsH7CIO2 [11[3]
Molecular Weight 170.59 g/mol [11[3]
Appearance Solid [3]
SMILES COC1=CC(C=0)=CC(CIl)=C1 [3]

Core Synthetic Transformations and Protocols

The strategic placement of functional groups on 3-chloro-5-methoxybenzaldehyde allows it to
participate in a wide array of high-value chemical transformations. Below are detailed protocols
for three fundamental reactions that leverage its unique structure.

A. Olefination via the Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon
double bonds from carbonyl compounds.[4][5][6] For 3-chloro-5-methoxybenzaldehyde, this
reaction provides a reliable method to convert the aldehyde into a substituted styrene
derivative, introducing an alkene functionality that can be further manipulated in subsequent
synthetic steps. The reaction proceeds through the formation of an oxaphosphetane
intermediate, which collapses to form the thermodynamically stable triphenylphosphine oxide
and the desired alkene.[4][6]

3-Chloro-5-methoxybenzaldehyde + PhsP=CHR [2+2] Cycloaddition Oﬁﬂ;ﬁgg;ine M» Alkene Product + PhsP=0
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Caption: General workflow of the Wittig Reaction.
Protocol: Synthesis of Ethyl 3-(3-chloro-5-methoxyphenyl)acrylate

This protocol describes the reaction of 3-chloro-5-methoxybenzaldehyde with a stabilized
phosphorus ylide, (carbethoxymethylene)triphenylphosphorane, to yield an E-alkene.[7]

Materials & Reagents

Reagent MW ( g/mol ) Amount Moles (mmol) Equiv.

3-Chloro-5-
methoxybenzald 170.59 1.00g 5.86 1.0
ehyde

(Carbethoxymeth
ylene)triphenylph  348.38 2.45¢ 7.03 1.2

osphorane

Dichloromethane

- 30 mL - -
(DCM)
25% Diethyl
] - As needed - -
Ether in Hexanes
Silica Gel - As needed - -

Step-by-Step Procedure:

e Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-
chloro-5-methoxybenzaldehyde (1.00 g, 5.86 mmol). Dissolve the aldehyde in 30 mL of
dichloromethane (DCM).

 Ylide Addition: While stirring at room temperature, add
(carbethoxymethylene)triphenylphosphorane (2.45 g, 7.03 mmol) portion-wise over 5
minutes.

e Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the
consumption of the starting aldehyde by Thin Layer Chromatography (TLC) using a mobile
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phase of 20% ethyl acetate in hexanes. The reaction is complete when the aldehyde spot
has disappeared.

o Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to
remove the DCM.

 Purification (Precipitation): To the resulting residue, add ~40 mL of 25% diethyl ether in
hexanes. Stir vigorously. A white precipitate of triphenylphosphine oxide will form.

 Purification (Filtration & Column): Filter the mixture through a pad of celite to remove the
triphenylphosphine oxide, washing the solid with additional hexanes. Concentrate the filtrate.
Purify the crude product by flash column chromatography on silica gel, eluting with a
gradient of 5% to 15% ethyl acetate in hexanes to afford the pure alkene product.

B. Amine Synthesis via Reductive Amination

Reductive amination is a powerful and highly versatile method for forming C-N bonds,
converting aldehydes into primary, secondary, or tertiary amines.[8][9] This two-step, one-pot
process involves the initial formation of an imine or iminium ion intermediate from the aldehyde
and an amine, followed by in-situ reduction.[9] Using a mild and selective reducing agent like
sodium triacetoxyborohydride (NaBH(OAC)3) is advantageous as it reduces the iminium ion
much faster than the starting aldehyde, preventing side reactions.[10][11] This transformation is
fundamental in drug discovery for introducing nitrogen-containing moieties.
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Caption: Key stages of a one-pot reductive amination.
Protocol: Synthesis of N-Benzyl-1-(3-chloro-5-methoxyphenyl)methanamine
This procedure details the reaction with benzylamine to form a secondary amine.

Materials & Reagents

Reagent MW ( g/mol ) Amount Moles (mmol) Equiv.
3-Chloro-5-
methoxybenzald 170.59 1.00g 5.86 1.0
ehyde
Benzylamine 107.15 0.69 g (0.68 mL) 6.45 1.1
Sodium
Triacetoxyborohy  211.94 1.49¢g 7.03 1.2
dride
1,2-
Dichloroethane - 30 mL - -
(DCE)
Acetic Acid
. 60.05 0.1 mL ~1.7 ~0.3

(glacial)
Saturated aq.

- 20 mL - -
NaHCOs
Dichloromethane

- 3x20mL - -

(DCM)

Step-by-Step Procedure:

e Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-chloro-5-
methoxybenzaldehyde (1.00 g, 5.86 mmol) and benzylamine (0.68 mL, 6.45 mmol) in 30
mL of 1,2-dichloroethane (DCE).
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e Acid Catalyst: Add glacial acetic acid (0.1 mL) and stir the mixture for 20 minutes at room
temperature to facilitate imine formation.

e Reducing Agent Addition: Add sodium triacetoxyborohydride (1.49 g, 7.03 mmol) to the
solution in one portion. Caution: The reaction may effervesce slightly.

e Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor progress
by TLC (30% ethyl acetate in hexanes), observing the disappearance of the aldehyde and
the formation of a new, more polar product spot.

e Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous
sodium bicarbonate (NaHCOs) solution. Stir for 15 minutes until gas evolution ceases.

o Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with
dichloromethane (3 x 20 mL).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate under reduced pressure. The crude product can be purified
by flash column chromatography on silica gel if necessary.

C. Biaryl Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forges a carbon-carbon
bond between an organoboron species (like a boronic acid) and an organohalide using a
palladium catalyst.[12][13][14] The chloro-substituent on 3-chloro-5-methoxybenzaldehyde
makes it a suitable substrate for this transformation, enabling the synthesis of complex biaryl
structures while preserving the aldehyde for subsequent reactions.[15] This reaction is pivotal
for creating compounds with extended 1t-systems for materials science or for building the core
structures of many pharmaceuticals.[13]

The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to
the aryl chloride, transmetalation with the boronic acid (activated by a base), and reductive
elimination to release the final product and regenerate the catalyst.[14][16]
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Caption: Simplified Suzuki-Miyaura cross-coupling workflow.
Protocol: Synthesis of 3-Formyl-5-methoxy-[1,1'-biphenyl]-4-carbonitrile

This protocol describes a representative coupling with 4-cyanophenylboronic acid.

Materials & Reagents
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Reagent MW ( g/mol ) Amount Moles (mmol) Equiv.
3-Chloro-5-

methoxybenzald 170.59 1.00g 5.86 1.0
ehyde

4-

Cyanophenylbor 146.94 1.03¢g 7.03 1.2
onic acid

Pd(OAc)2 224.50 26 mg 0.117 0.02
SPhos (ligand) 410.47 96 mg 0.234 0.04
KsPQOa

(potassium 212.27 2.49¢ 11.72 2.0
phosphate)

Dioxane / H20
(10:1)

- 22 mL - -

Step-by-Step Procedure:

 Inert Atmosphere: To a Schlenk flask, add 3-chloro-5-methoxybenzaldehyde (1.00 g, 5.86
mmol), 4-cyanophenylboronic acid (1.03 g, 7.03 mmol), potassium phosphate (2.49 g, 11.72
mmol), Pd(OAc)z (26 mg, 0.117 mmol), and SPhos (96 mg, 0.234 mmol).

e Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three
times. Add the degassed solvent mixture (20 mL dioxane, 2 mL Hz20) via syringe.

o Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 8-12 hours.

o Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the
starting aryl chloride.

o Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and water
(20 mL).
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o Extraction & Purification: Transfer to a separatory funnel, separate the layers, and extract the
agueous phase with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine,
dry over Na2S0Oa4, and concentrate. Purify the residue by flash column chromatography on
silica gel to yield the biaryl product.

Application Focus: Synthesis of Bioactive Scaffolds

3-Chloro-5-methoxybenzaldehyde is a recurring motif in the synthesis of targeted therapeutic
agents, such as enzyme inhibitors. Its structure allows for the precise orientation of functional
groups to interact with binding pockets in proteins. For example, derivatives of this aldehyde
have been used to create inhibitors of enzymes like aldehyde dehydrogenase 1A3 (ALDH1A3)
or caspases, which are involved in cancer and apoptosis, respectively.[17][18]

The synthetic workflow often involves using one of the core reactions described above to build
out the molecular complexity from the aldehyde starting point.

Caption: Synthetic pathways from the building block to a final bioactive molecule.

Safety and Handling

3-Chloro-5-methoxybenzaldehyde must be handled with appropriate safety precautions in a
laboratory setting.[3][19] It is classified as harmful if swallowed and causes skin, eye, and
respiratory irritation.[1]
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Hazard Information

Precautionary & First Aid Measures

Pictograms: GHSO07 (Exclamation Mark)[3]

Handling: Wear protective gloves, clothing, and
eye/face protection.[20] Use only in a well-
ventilated area or fume hood. Avoid breathing
dust/fumes.[21]

Signal Word: Warning[3]

Storage: Store in a tightly closed container in a

dry, cool, and well-ventilated place.[20][21]

Hazard Statements:- H302: Harmful if
swallowed.- H315: Causes skin irritation.- H319:
Causes serious eye irritation.- H335: May cause

respiratory irritation.[1]

First Aid (Eyes): Rinse cautiously with water for
several minutes. Remove contact lenses, if
present and easy to do. Continue rinsing. If

irritation persists, get medical attention.[21]

First Aid (Skin): Wash off immediately with soap
and plenty of water while removing all

contaminated clothes.[21]

First Aid (Ingestion): Clean mouth with water

and get medical attention.[21]

Disposal: Dispose of contents/container to an

approved waste disposal plant.[20]

Always consult the full Safety Data Sheet (SDS) from the supplier before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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